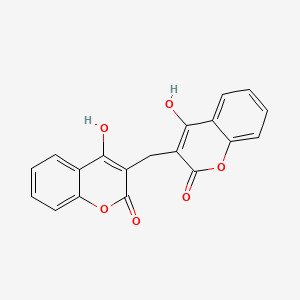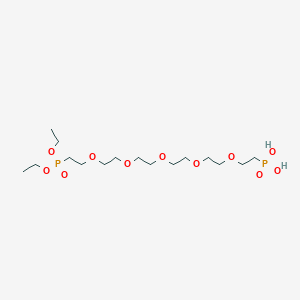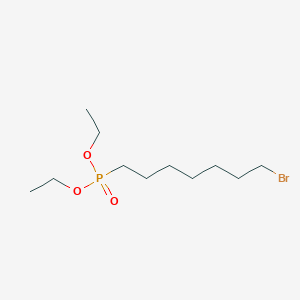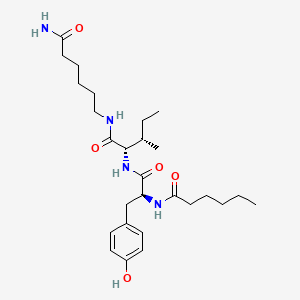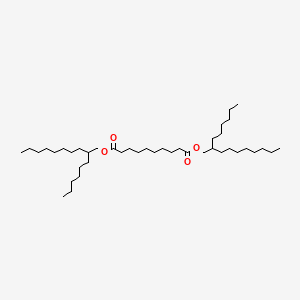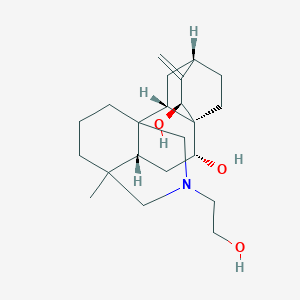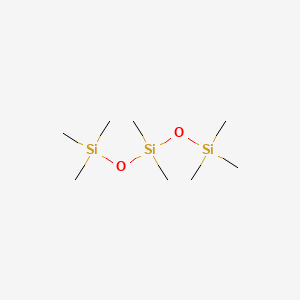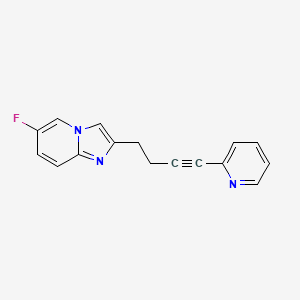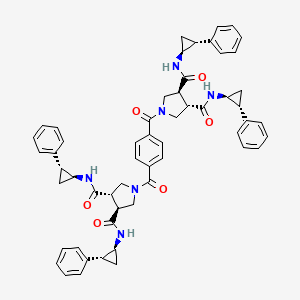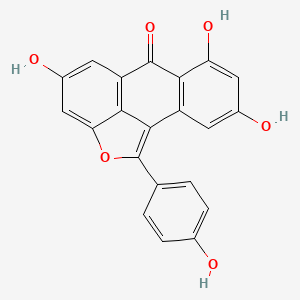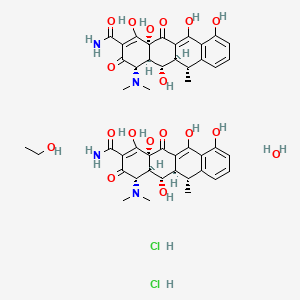
盐酸多西环素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盐酸多西环素是一种广谱抗生素,属于四环素类药物。它用于治疗各种细菌感染,包括呼吸道感染、泌尿道感染、皮肤感染和性传播疾病。 盐酸多西环素对某些寄生虫也有效,并用于预防疟疾 .
作用机制
盐酸多西环素通过抑制细菌蛋白质合成发挥作用。它结合细菌的 30S 核糖体亚基,阻断氨酰-tRNA 与核糖体 A 位点的结合。这阻止了新的氨基酸添加到不断增长的肽链中,有效地停止了蛋白质合成并抑制了细菌生长。 盐酸多西环素还会靶向疟原虫的顶端体,破坏其产生必需蛋白质的能力 .
科学研究应用
盐酸多西环素在科学研究中具有广泛的应用。在化学领域,它被用作研究四环素类抗生素行为的模型化合物。在生物学领域,它被用于研究细菌蛋白质合成和抗药机制。在医学领域,盐酸多西环素用于治疗各种感染并作为消炎剂。 它也用于兽医学以预防和治疗动物的感染 .
生化分析
Biochemical Properties
Doxycycline hyclate plays a significant role in biochemical reactions by binding to the 30S and potentially the 50S ribosomal subunits of bacteria. This binding disrupts the aminoacyl-tRNA binding to the mRNA-ribosome complex, effectively inhibiting bacterial protein synthesis . Additionally, doxycycline hyclate serves as an inhibitor of matrix metalloproteinases (MMPs), enzymes crucial for collagen breakdown in connective tissues . This inhibition helps preserve collagen integrity, preventing excessive tissue degradation and supporting tissue repair. Doxycycline hyclate also impacts smooth muscle cells, enhancing adhesion and influencing the reorganization of fibrillar collagen matrices .
Cellular Effects
Doxycycline hyclate affects various types of cells and cellular processes. It enhances glycolysis in multiple human cell lines, increasing glucose consumption and lactate production rates . This compound also exhibits anti-inflammatory actions and favorable intracellular penetration, making it effective against a wide range of bacteria . Doxycycline hyclate influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antimicrobial activity .
Molecular Mechanism
The molecular mechanism of doxycycline hyclate involves its binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibition of protein synthesis halts bacterial growth and replication. Additionally, doxycycline hyclate exhibits antiparasitic properties and anti-inflammatory actions by inhibiting specific enzymes and proteins involved in these processes . Its ability to cross multiple membranes of target molecules enhances its effectiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of doxycycline hyclate change over time. Studies have shown that subantimicrobial doses of doxycycline hyclate can improve clinical outcomes in patients with moderate acne over a period of six months . The compound’s stability and degradation are influenced by various factors, including temperature and pH levels . Long-term effects on cellular function have been observed, with doxycycline hyclate demonstrating significant reductions in inflammatory lesions and improvements in clinical assessments .
Dosage Effects in Animal Models
The effects of doxycycline hyclate vary with different dosages in animal models. In goats, single and repeated doses of doxycycline hyclate have been studied to determine its pharmacokinetics and bioavailability . Oral administration of doxycycline hyclate exhibited weak accumulation, wide distribution volume, and a long elimination half-life, making it useful in treating infections caused by susceptible pathogens . High doses of doxycycline hyclate can cause adverse effects such as gastrointestinal upset and increased liver enzymes .
Metabolic Pathways
Doxycycline hyclate is involved in various metabolic pathways. It is almost completely absorbed with a bioavailability of more than 80% . The compound is metabolized in the liver and excreted in the urine and feces at high concentrations . Doxycycline hyclate interacts with enzymes and cofactors involved in its metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Doxycycline hyclate is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to cross multiple membranes of target molecules . The compound is bound to plasma proteins in varying degrees and is concentrated by the liver in the bile . Doxycycline hyclate’s favorable intracellular penetration enhances its effectiveness against a wide range of bacteria .
Subcellular Localization
The subcellular localization of doxycycline hyclate influences its activity and function. The compound is known to accumulate in specific cellular compartments, such as the nucleus and cytoplasm . This localization is directed by targeting signals and post-translational modifications that guide doxycycline hyclate to specific organelles . The compound’s ability to inhibit protein synthesis and other cellular processes is enhanced by its precise subcellular localization .
准备方法
盐酸多西环素是通过一系列化学反应从土霉素开始合成的。该过程包括将土霉素选择性还原生成多西环素,然后通过添加盐酸和乙醇形成盐酸多西环素。 盐酸多西环素的工业生产涉及大规模发酵和化学合成工艺,以确保高产量和高纯度 .
化学反应分析
盐酸多西环素会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢用于氧化、硼氢化钠用于还原和卤化剂用于取代反应。 这些反应产生的主要产物包括具有修饰的官能团的多西环素衍生物,这些衍生物可能会改变抗生素的活性或稳定性 .
相似化合物的比较
盐酸多西环素通常与多西环素单水合物进行比较,多西环素单水合物是多西环素的另一种形式。两者之间的主要区别在于它们的溶解度;盐酸多西环素比多西环素单水合物更易溶于水。这种溶解度差异会影响药物的吸收和生物利用度。 其他类似的化合物包括四环素、米诺环素和土霉素,它们具有相似的作用机制,但在药代动力学特性和活性谱方面有所不同 .
属性
CAS 编号 |
24390-14-5 |
|---|---|
分子式 |
C46H55ClN4O17 |
分子量 |
971.4 g/mol |
IUPAC 名称 |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrochloride |
InChI |
InChI=1S/2C22H24N2O8.C2H6O.ClH/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H/t2*7-,10+,14+,15-,17-,22-;;/m00../s1 |
InChI 键 |
RBXVTKJNXYJLNQ-FSKLHFAESA-N |
SMILES |
CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl |
手性 SMILES |
CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
规范 SMILES |
CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
外观 |
Solid powder |
颜色/形态 |
YELLOW, CRYSTALLINE POWDER |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
17086-28-1 (mono-hydrate) 41411-66-9 (6-epimer, mono-hydrochloride) 69935-17-7 (mono-hydrochloride, di-hydrate) 94088-85-4 (calcium salt (1:2)) |
保质期 |
>2 years if stored properly |
溶解度 |
SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/ VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Doxycycline Hyclate; Vivox; Doxy-Lemmon; Doxychel Hyclate; Atridox; Periostat; Oracea; Periostat; Vibra Tabs; Vibra-Tabs; Vibramycin; Vibramycin Novum; VibraTabs; Vibravenos; |
产品来源 |
United States |
Q1: How does doxycycline hyclate exert its antimicrobial effect?
A1: Doxycycline hyclate, like other tetracyclines, acts as a protein synthesis inhibitor in bacteria. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This disrupts the addition of amino acids to the growing peptide chain, ultimately inhibiting bacterial protein synthesis. []
Q2: What is the molecular formula and weight of doxycycline hyclate?
A2: Doxycycline hyclate has the molecular formula C22H24N2O8·HCl·½C2H6O·½H2O and a molecular weight of 512.9 g/mol. []
Q3: How does the type of zinc oxide used in doxycycline hyclate formulations influence its antimicrobial activity?
A4: Studies have shown that the antimicrobial activity of doxycycline hyclate formulations containing zinc oxide is dependent on the particle size of the zinc oxide used. Smaller particles, such as micronized zinc oxide, tend to exhibit greater antibacterial activity compared to larger particles like tetrapod zinc oxides. [] This difference in activity is attributed to the varying surface areas of the zinc oxide particles, influencing their interaction with bacterial cells.
Q4: Can sodium starch glycolate enhance the drug release of doxycycline hyclate in delayed-release capsules?
A5: Yes, incorporating sodium starch glycolate (1-3%) as a pH-dependent pore-forming agent in both the doxycycline hyclate-coated pellets and the delayed-release pellets has been shown to enhance drug release in buffer media (pH 5.5) without affecting its release in acidic environments. [] This suggests a potential for optimizing doxycycline hyclate release profiles in delayed-release formulations.
Q5: What is the bioavailability of doxycycline hyclate after different routes of administration in goats?
A6: Studies in goats have revealed varying bioavailability of doxycycline hyclate depending on the route of administration. The long-acting parenteral formulation administered subcutaneously exhibited the highest bioavailability at 545%. [] In contrast, intramuscular and oral administration resulted in significantly lower bioavailabilities of 51.51% and 31.39%, respectively. []
Q6: Does repeated oral administration of doxycycline hyclate lead to significant drug accumulation in goats?
A7: Repeated oral administration of doxycycline hyclate at a dose of 20 mg/kg every 24 hours for 5 days in goats resulted in a relatively low accumulation ratio of 1.76. [] This suggests that doxycycline hyclate might be suitable for repeated oral administration in goats, but further investigations are necessary to determine the optimal dosing regimen for different clinical scenarios.
Q7: Can doxycycline hyclate be used as a prophylactic treatment against Lyme borreliosis?
A8: Research in a murine model of Lyme borreliosis has shown promising results for the prophylactic use of doxycycline hyclate. A single injection of sustained-release doxycycline hyclate (Atridox) provided complete protection against infection and associated pathology in mice. [] This highlights the potential of doxycycline hyclate as a prophylactic measure against Lyme disease, but further clinical trials are needed to confirm these findings in humans.
Q8: How does the interaction of doxycycline hyclate with fatty acids potentially contribute to antibiotic resistance?
A9: Studies employing density, sound velocity, ultrasonic, and refractometric techniques have revealed specific interactions between doxycycline hyclate and fatty acids, particularly at physiological temperatures. [, ] These interactions, primarily observed with saturated fatty acids like stearic, palmitic, and myristic acid, are believed to contribute to antibiotic resistance by potentially altering the drug's uptake, target binding, or efflux. [, ] Further research is necessary to fully elucidate the mechanisms underlying this phenomenon.
Q9: What analytical techniques are commonly employed for the quantification of doxycycline hyclate in pharmaceutical formulations?
A9: Several analytical methods have been developed and validated for the quantification of doxycycline hyclate in pharmaceutical formulations. These include:
- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for analyzing doxycycline hyclate and its impurities in various matrices, including bulk drug, tablets, and spiked human urine. [, ]
- Ultraviolet Spectrophotometry (UV): This method provides a simple and rapid approach for determining doxycycline hyclate content in soluble powder formulations. []
- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a cost-effective and efficient alternative for quantifying doxycycline hyclate in capsule and tablet formulations. []
Q10: What are the advantages of using ultra-performance liquid chromatography (UPLC) for the analysis of doxycycline hyclate and its impurities?
A10: Ultra-performance liquid chromatography (UPLC) offers several advantages over traditional HPLC methods for analyzing doxycycline hyclate and its impurities. These advantages include:
- Enhanced Efficiency: UPLC utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution. []
- Increased Sensitivity: The use of smaller particles in UPLC columns leads to sharper peaks and improved signal-to-noise ratios, enhancing sensitivity and enabling the detection of lower analyte concentrations. []
- Reduced Solvent Consumption: The faster analysis times and lower flow rates associated with UPLC translate to reduced solvent consumption, making it a more environmentally friendly analytical technique. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
